Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate
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Overview
Description
Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H4F7O2S It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atom on the benzene ring is replaced by a heptafluoropropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(heptafluoropropyl)sulfanyl]benzoate typically involves the reaction of methyl 4-bromobenzoate with heptafluoropropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Methyl 4-bromobenzoate+HeptafluoropropylthiolK2CO3,DMF,heatMethyl 4-[(heptafluoropropyl)sulfanyl]benzoate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[(heptafluoropropyl)sulfanyl]benzoate depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its functional groups, leading to modifications in their structure and function. The heptafluoropropylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate can be compared with other similar compounds such as:
Methyl 4-[(trifluoromethyl)sulfanyl]benzoate: This compound has a trifluoromethyl group instead of a heptafluoropropyl group, resulting in different chemical properties and reactivity.
Methyl 4-formylbenzoate: This compound has a formyl group instead of a sulfanyl group, leading to different reactivity and applications.
Properties
CAS No. |
85260-50-0 |
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Molecular Formula |
C11H7F7O2S |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
methyl 4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzoate |
InChI |
InChI=1S/C11H7F7O2S/c1-20-8(19)6-2-4-7(5-3-6)21-11(17,18)9(12,13)10(14,15)16/h2-5H,1H3 |
InChI Key |
PVARVJDSIMXQDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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